N-carbamimidoyl-2,2-dinitroacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-carbamimidoyl-2,2-dinitroacetamide: is a chemical compound known for its unique structure and properties It is characterized by the presence of a carbamimidoyl group and two nitro groups attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-carbamimidoyl-2,2-dinitroacetamide typically involves the nitration of precursor compounds under controlled conditions. One common method includes the nitration of 2-substituted 4,6-dihydroxypyrimidines in concentrated sulfuric acid, which yields the corresponding 5,5-dinitro derivatives . The reaction conditions often require careful control of temperature and acidity to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes using nitric acid and sulfuric acid as nitrating agents. The process must be optimized for yield and purity, with considerations for safety and environmental impact due to the use of strong acids and the generation of potentially hazardous by-products.
Chemical Reactions Analysis
Types of Reactions: N-carbamimidoyl-2,2-dinitroacetamide can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of higher oxidation state compounds.
Reduction: Formation of N-carbamimidoyl-2,2-diaminoacetamide.
Substitution: Formation of substituted acetamide derivatives.
Scientific Research Applications
Chemistry: N-carbamimidoyl-2,2-dinitroacetamide is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it valuable in the development of new materials and chemical processes.
Biology: The compound’s potential biological activity is being explored, particularly in the context of its interactions with biological molecules and its effects on cellular processes.
Medicine: Research is ongoing to investigate the compound’s potential as a pharmaceutical agent, including its antimicrobial and anticancer properties.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism by which N-carbamimidoyl-2,2-dinitroacetamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. The carbamimidoyl group can form hydrogen bonds and electrostatic interactions with biological macromolecules, affecting their function and activity.
Comparison with Similar Compounds
N-carbamimidoyl-2,2,2-trifluoro-N’-arylacetimidamides: These compounds share the carbamimidoyl group but differ in the presence of trifluoromethyl groups instead of nitro groups.
N-carbamimidoyl-2,3-dichlorobenzohydrazonoyl cyanide: This compound has a similar carbamimidoyl group but with different substituents on the acetamide backbone.
Uniqueness: N-carbamimidoyl-2,2-dinitroacetamide is unique due to the presence of two nitro groups, which impart distinct reactivity and potential applications compared to its analogs. The combination of nitro and carbamimidoyl groups makes it a versatile compound for various chemical and biological studies.
Properties
IUPAC Name |
N-(diaminomethylidene)-2,2-dinitroacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N5O5/c4-3(5)6-1(9)2(7(10)11)8(12)13/h2H,(H4,4,5,6,9) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPGVZEFGYRAUMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)N=C(N)N)([N+](=O)[O-])[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5N5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.